molecular formula C16H16N2O2S2 B2684956 6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1030131-30-6

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2684956
CAS No.: 1030131-30-6
M. Wt: 332.44
InChI Key: BLPHAJWVPNYQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide (hereafter referred to as Compound X) is a derivative of the 4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold, a heterocyclic system with a sulfonamide group and fused benzene ring. The core structure (C₇H₆N₂O₂S, MW 182.20) is characterized by a 1,2,4-thiadiazine ring fused to a benzene ring and oxidized to two sulfonyl groups at positions 1 and 4 . Compound X features a methyl group at position 6 and a (3-methylbenzyl)thio substituent at position 3, distinguishing it from other derivatives in this class. Benzothiadiazine dioxides are pharmacologically versatile, with applications in modulating ion channels (e.g., KATP, AMPA receptors) and enzyme inhibition .

Properties

IUPAC Name

6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-11-4-3-5-13(8-11)10-21-16-17-14-9-12(2)6-7-15(14)22(19,20)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPHAJWVPNYQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the following steps:

  • Formation of the Benzothiadiazine Ring: : The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with carbon disulfide and an appropriate alkylating agent under basic conditions.

  • Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

  • Attachment of the 3-Methylbenzylthio Group: : The final step involves the nucleophilic substitution reaction where the benzothiadiazine ring is treated with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzothiadiazine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced sulfur compounds.

    Substitution: Various substituted benzothiadiazine derivatives depending on the substituent introduced.

Scientific Research Applications

6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Profiles

Key structural variations among benzothiadiazine dioxides include substituent type, position, and stereochemistry, which critically influence bioactivity, metabolic stability, and tissue selectivity. Below is a comparative analysis of Compound X with prominent analogues:

Table 1: Structural and Functional Comparison of Benzothiadiazine Dioxides
Compound Name Substituents Molecular Formula Key Pharmacological Activity Reference
Compound X 6-Me, 3-(3-MeBzS) C₁₇H₁₈N₂O₂S₂ Not explicitly reported (structural inference)
Diazoxide 7-Cl, 3-Me C₈H₇ClN₂O₂S KATP channel opener (pancreatic β-cells)
Hydrochlorothiazide 6-Cl, 7-SO₂NH₂ C₇H₈ClN₃O₄S₂ Diuretic (Na⁺-Cl⁻ cotransporter inhibition)
BPDZ 73 7-Cl, 3-(iPrNH) C₁₀H₁₃ClN₄O₂S SUR1-selective KATP opener (antidiabetic)
TAG (Taurine Antagonist) 6-(NH₂CH₂), 3-Me C₉H₁₁N₃O₂S Taurine receptor antagonism
12b (Fluorinated Derivative) 7-Cl, 4-(2-Fluoroethyl) C₁₀H₁₁ClFN₂O₂S AMPA receptor potentiator (cognitive enhancer)
Key Observations :

Position 6: The methyl group in Compound X contrasts with chlorine in Diazoxide and Hydrochlorothiazide, likely reducing electrophilicity and metabolic susceptibility compared to chloro derivatives .

Pharmacological Implications: KATP Channel Modulation: Diazoxide and BPDZ 73 act as pancreatic KATP openers, but Compound X’s 3-(3-methylbenzyl)thio group may shift selectivity toward vascular smooth muscle (SUR2B/Kir6.1) due to increased lipophilicity . AMPA Receptor Potentiation: Fluorinated derivatives like 12b show enhanced metabolic stability and cognitive effects . Compound X lacks the 4-alkyl chain critical for AMPA activity, suggesting divergent targets. Taurine Antagonism: The 6-aminomethyl-3-methyl derivative (TAG) selectively inhibits taurine-induced neuronal firing . Compound X’s 6-methyl group may reduce taurine affinity compared to TAG’s aminomethyl moiety.

Metabolic and Pharmacokinetic Considerations

  • Hydroxylated Analogues : Introduction of hydroxyl groups (e.g., BPDZ 157) improves hydrosolubility but may reduce metabolic stability .
  • Fluorination : Fluorinated alkyl chains (e.g., 12b) enhance both potency and resistance to CYP450-mediated oxidation .
  • Thioether Stability : The (3-methylbenzyl)thio group in Compound X may undergo oxidative metabolism to sulfoxide/sulfone metabolites, impacting bioavailability .

Biological Activity

6-Methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H12N2O2S
  • CAS Number : 147600
  • Molecular Weight : 248.29 g/mol

The compound is part of the benzothiadiazine family, which has been studied for its ability to inhibit mitochondrial respiratory complex II (CII). CII is crucial in cellular respiration and energy production. Inhibition of this enzyme can lead to selective cytotoxicity in cancer cells while sparing healthy cells, making it a promising target for cancer therapeutics.

Key Mechanisms:

  • CII Inhibition : Studies have shown that derivatives of benzothiadiazine exhibit significant inhibition of CII, leading to reduced cell viability in cancer models.
  • Induction of Apoptosis : The inhibition of CII triggers apoptotic pathways in tumor cells, enhancing the effectiveness of the compound against malignancies such as triple-negative breast cancer (TNBC) and prostate cancer .
  • Autophagy Activation : The compound may also activate autophagic processes which can contribute to cell death in cancerous tissues .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzothiadiazine scaffold can significantly affect biological activity. For instance, the introduction of halogenated side chains has been correlated with increased potency against various cancer cell lines.

CompoundXYZMw% Inhib. CII (100 μM)
11aFHO216.26 ± 1.5
12aFHS232.30
11bHClO232.60
12bHClS248.781 ± 6.9
11cBrHO277.10
12cBrHS293.255 ± 15.2

This table summarizes the inhibition percentages of various derivatives at a concentration of 100 μM .

Case Studies

1. Prostate Cancer Research
In a study involving prostate cancer cell lines (22Rv1), several derivatives of benzothiadiazine were synthesized and tested for their effects on cell viability and CII inhibition. Notably, some derivatives showed IC50 values as low as 11.88μM11.88\mu M, demonstrating significant potential for further development as chemotherapeutic agents .

2. Triple-Negative Breast Cancer (TNBC)
Research highlighted that certain benzothiadiazine derivatives exhibited a ten-fold selectivity for TNBC cells over non-malignant cells, indicating their potential for targeted cancer therapy. The study revealed that these compounds could effectively reduce cell viability while having minimal impact on healthy tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.